molecular formula C9H16ClN3O2 B1379168 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride CAS No. 1461705-06-5

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride

Cat. No. B1379168
CAS RN: 1461705-06-5
M. Wt: 233.69 g/mol
InChI Key: AAZODQXRCNVBTK-UHFFFAOYSA-N
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Description

“2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” is a chemical compound with the molecular formula C9H16ClN3O2 and a molecular weight of 233.7 .


Molecular Structure Analysis

The molecular structure of “2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” can be represented by the formula C9H16ClN3O2 . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational analysis are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Synthesis of Morpholines

Morpholines are a class of organic chemical compounds that are commonly found in various biologically active molecules and pharmaceuticals. The compound can be used as a starting material or intermediate in the synthesis of morpholines, which are valuable in medicinal chemistry due to their presence in numerous natural products .

Development of Non-Purine Xanthine Oxidase Inhibitors

The morpholine derivative has potential applications in the treatment of gout. It can act as a non-purine xanthine oxidase inhibitor, which is crucial for developing new therapeutic agents for managing hyperuricemia and gout by reducing the production of uric acid .

Solid-Phase Synthesis Techniques

This compound may be utilized in solid-phase synthesis methods, which are advantageous for creating complex molecules with high purity and efficiency. Such techniques are essential in the pharmaceutical industry for the rapid development of new drugs .

Stereoselective Synthesis

The stereoselective synthesis of morpholine derivatives is an important area of research. The compound can be involved in reactions that require specific stereochemistry, which is vital for the activity of many drugs .

Cyclodidepsipeptides Synthesis

Cyclodidepsipeptides are another class of compounds with significant medicinal potential. The morpholine derivative can be used in the synthesis of these compounds, which have shown promising pharmacological activities and are considered good candidates for drug development .

Preclinical Drug Metabolism Studies

Labeled morpholine derivatives, such as those containing carbon-14, are synthesized for use in preclinical in vitro and in vivo drug metabolism studies. This helps in understanding the pharmacokinetics and metabolic pathways of potential therapeutic agents .

Heterocyclic System Synthesis

The compound can be used to synthesize new heterocyclic systems, which are often the core structures of drugs with various therapeutic effects. This is particularly important in the discovery of novel pharmaceuticals .

Catalysis and Green Chemistry

In the field of catalysis, the morpholine derivative can be used to develop new catalytic systems that are more efficient and environmentally friendly. This aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous substances .

properties

IUPAC Name

2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-6(2)9-11-8(12-14-9)7-5-10-3-4-13-7;/h6-7,10H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZODQXRCNVBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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